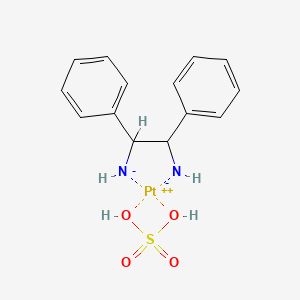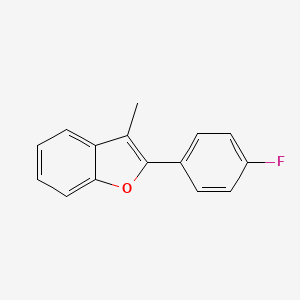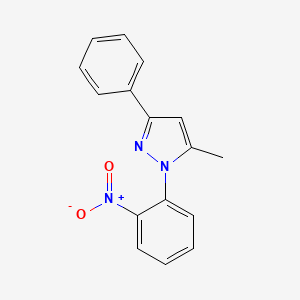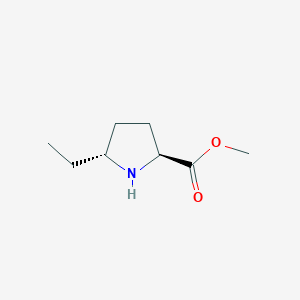
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound with the molecular formula C14H16N2O4PtS and a molecular weight of 503.43 g/mol . This compound is primarily used in research and industrial applications, particularly as a catalyst and ligand in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and diphenylethyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: It can also be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, hydrazine, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different platinum oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, facilitating the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its platinum content.
Wirkmechanismus
The mechanism of action of (2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form coordination complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with similar applications in cancer treatment.
Oxaliplatin: Used in the treatment of colorectal cancer.
Uniqueness
(2-Azanidyl-1,2-diphenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific azanidyl and diphenylethyl groups, which confer distinct chemical properties and reactivity compared to other platinum-based compounds. These unique features make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
78391-45-4 |
|---|---|
Molekularformel |
C14H16N2O4PtS |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
(2-azanidyl-1,2-diphenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C14H14N2.H2O4S.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-5(2,3)4;/h1-10,13-16H;(H2,1,2,3,4);/q-2;;+2 |
InChI-Schlüssel |
RRKBILYRTRMEKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)

![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)



![2-Chlorobenzo[d]oxazole-4-carboxamide](/img/structure/B12870558.png)
